molecular formula C8H16ClN B2638431 Spiro[3.3]heptan-3-ylmethanamine;hydrochloride CAS No. 2361635-84-7

Spiro[3.3]heptan-3-ylmethanamine;hydrochloride

Cat. No.: B2638431
CAS No.: 2361635-84-7
M. Wt: 161.67
InChI Key: UXZKWVKJQYIOLD-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-3-ylmethanamine; hydrochloride is a bicyclic amine derivative characterized by a spiro[3.3]heptane core, where two three-membered rings share a single carbon atom (spiro junction). The methanamine group (-CH2NH2) is attached at the 3-position of the spiro system, and the compound is stabilized as a hydrochloride salt. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry. For instance, spiro compounds are frequently explored as rigid scaffolds in drug design due to their conformational constraints, which can enhance binding specificity to biological targets .

Suppliers such as AnHui HaiKang Pharmaceutical Co., Ltd. () and others () highlight its role as a key intermediate in synthesizing bioactive molecules. Its derivatives are often optimized for improved solubility, metabolic stability, or target affinity, as seen in related spiro compounds (e.g., fluorinated or hydroxylated analogs) .

Properties

IUPAC Name

spiro[3.3]heptan-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-7-2-5-8(7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZKWVKJQYIOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361635-84-7
Record name {spiro[3.3]heptan-1-yl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptan-3-ylmethanamine;hydrochloride typically involves the reaction of spiro[3.3]heptane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[3.3]heptanone derivatives, while reduction may produce spiro[3.3]heptan-3-ylmethanol .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The unique structural properties of spiro[3.3]heptan-3-ylmethanamine;hydrochloride make it a promising candidate for drug development. Its spirocyclic framework allows for interactions with biological targets, potentially leading to novel therapeutic agents.

  • Antidepressant Activity : Research has indicated that derivatives of spiro compounds exhibit antidepressant effects by modulating serotonin receptors, showcasing their potential in treating mood disorders.
  • Neuroprotective Effects : Studies have revealed that spiro compounds can protect neuronal cells against oxidative stress, suggesting applications in neurodegenerative disease therapies.

Bioisosteric Applications
The spiro[3.3]heptane core has been utilized as a saturated benzene bioisostere in drug design. For instance, incorporating this scaffold into existing drugs like Sonidegib and Vorinostat has shown to maintain or enhance biological activity while improving physicochemical properties such as metabolic stability and solubility .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create more complex structures with desired functionalities.

Synthesis Techniques
The compound can be synthesized through several methods, including the alkylation of active methylene compounds and the use of diazomethane for esterification processes. These methods facilitate the production of derivatives with tailored properties for specific applications in research and industry .

Material Science

Plasticizers and Specialty Chemicals
The compound's unique properties enable its use as a plasticizer for natural and synthetic resins, enhancing the flexibility and durability of materials . This application is critical in industries requiring high-performance materials.

Case Studies

StudyFocusFindings
Antidepressant Activity StudyInvestigated the effects of spiro derivatives on serotonin receptorsCertain derivatives showed significant modulation of receptor activity, indicating potential for antidepressant development.
Neuroprotective Effects ResearchEvaluated protective effects against oxidative stressSpiro compounds demonstrated neuroprotection in cell lines, suggesting applications in neurodegenerative diseases.
Drug Design AnalysisExplored the use of spiro[3.3]heptane as a bioisostereReplacement of phenyl rings with spiro structures maintained drug efficacy while improving stability and reducing toxicity .

Mechanism of Action

The mechanism of action of Spiro[3.3]heptan-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
Spiro[3.3]heptan-3-ylmethanamine; hydrochloride C8H15ClN 161.67 -NH2 at position 3; HCl salt High rigidity; pharmaceutical intermediate
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride C8H15ClF2N 222.67 -CF2H at position 2 Enhanced lipophilicity; potential metabolic stability
Bicyclo[4.1.0]heptan-3-ylmethanamine hydrochloride C8H14ClN 159.66 Bicyclo[4.1.0] ring system Increased ring strain; altered reactivity
{Spiro[2.4]heptan-4-yl}methanamine hydrochloride C8H14ClN 159.66 Spiro[2.4] system (5- and 4-membered rings) Reduced steric hindrance; synthetic versatility
3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride C9H17ClNO 215.69 -OCH3 at position 3; -CH3 at position 2 Improved solubility; stereochemical complexity

Reactivity and Fragmentation Patterns

Spiro compounds often exhibit distinct fragmentation in mass spectrometry due to strain at the spiro junction. For example, Spiro[3.3]heptan-3-ylmethanamine derivatives fragment by losing substituents like ArN2CO or ArN2CO2 (e.g., compound 18 in shows peaks at m/z 505 and 489). Similar behavior is observed in analogs such as [2-(difluoromethyl)spiro[3.3]heptan-2-yl]methanamine, where fluorinated groups may alter fragmentation pathways . In contrast, bicyclo systems (e.g., bicyclo[4.1.0]heptane) fragment differently due to their unique ring strain and bonding geometry .

Research Findings and Trends

Recent studies highlight the following:

Stereochemical Control : Derivatives like tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate () demonstrate the importance of stereochemistry in biological activity, with enantiomers showing differing binding affinities .

Diversification via Substituents : Functionalization with sulfonyl groups (e.g., spiro[3.3]heptan-2-ylmethanesulfonyl chloride, ) expands utility in synthesizing sulfonamide-based drugs or catalysts .

Comparative Stability : Spiro[3.3]heptane systems exhibit greater stability compared to smaller spiro[2.4] or strained bicyclo analogs, as evidenced by their prevalence in commercial catalogs () .

Biological Activity

Spiro[3.3]heptan-3-ylmethanamine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere of benzene. This article explores the biological activity of this compound, including its structural properties, synthesis, and implications for drug development.

Structural Characteristics

The spiro[3.3]heptane core features a unique three-dimensional structure, which allows it to mimic the properties of phenyl rings in various bioactive compounds. Its non-coplanar exit vectors enable it to act as a saturated benzene bioisostere, potentially enhancing the pharmacological profiles of existing drugs.

Biological Activity and Applications

Recent studies have highlighted the incorporation of spiro[3.3]heptane into several FDA-approved drugs, demonstrating its efficacy in maintaining or enhancing biological activity:

  • Anticancer Drugs : The spiro[3.3]heptane core has been integrated into the structures of anticancer agents such as sonidegib and vorinostat. These modifications have shown promising results in maintaining potency while improving physicochemical properties like solubility and metabolic stability .
  • Local Anesthetics : The anesthetic drug benzocaine has also been modified with the spiro[3.3]heptane scaffold, resulting in analogs that exhibit high activity levels comparable to their parent compounds .

Table 1: Comparison of Biological Activities

CompoundOriginal StructureModified StructureActivity RetentionSolubility (µM)Lipophilicity (clogP)
SonidegibPhenyl RingSpiro[3.3]heptaneHigh≤ 16.0
VorinostatPhenyl RingSpiro[3.3]heptaneHigh≤ 16.0
BenzocainePara-substitutedSpiro[3.3]heptaneHigh≤ 1Not specified
  • Sonidegib : The incorporation of spiro[3.3]heptane resulted in modified compounds with reduced metabolic stability but maintained high activity against the Hedgehog signaling pathway .
  • Vorinostat : Similar modifications retained efficacy while altering solubility characteristics, crucial for drug formulation .

Synthesis Approaches

The synthesis of spiro[3.3]heptane derivatives typically involves methods such as:

  • Addition of Ketenes : This approach allows for the formation of various substituted spiro[3.3]heptanes.
  • Alkylation Reactions : Utilizing malonate esters for functionalization.

These synthetic strategies enable the production of diverse analogs for biological testing.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Spiro[3.3]heptan-3-ylmethanamine Hydrochloride?

Answer:
Spiro compounds require tailored approaches due to their rigid bicyclic framework. Key strategies include:

  • Ring-closing metathesis : Utilize Grubbs catalysts to form the spirocyclic backbone .
  • Protection-deprotection cycles : Tert-butyl esters (e.g., tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate) can stabilize reactive intermediates during synthesis .
  • Acid-mediated cyclization : Hydrochloride salt formation via HCl gas bubbling in anhydrous solvents ensures high purity .
    Validate each step with LC-MS to track byproducts.

Basic: Which analytical techniques are critical for structural elucidation of spiro compounds like Spiro[3.3]heptan-3-ylmethanamine Hydrochloride?

Answer:

  • X-ray crystallography : Resolves stereochemical ambiguities in the spiro junction .
  • NMR spectroscopy : 2D NOESY confirms spatial proximity of protons in the constrained spiro system .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula and detects trace impurities (e.g., tert-butyl derivatives) .
    Cross-reference with computational models (DFT) to validate bond angles .

Basic: How can researchers assess the biological activity of Spiro[3.3]heptan-3-ylmethanamine Hydrochloride in vitro?

Answer:

  • Cell viability assays : Use MTT or PrestoBlue in renal proximal tubule cells to detect cytotoxicity, referencing protocols for Liproxstatin-1 (IC50 = 22 nM against ferroptosis) .
  • Enzyme inhibition studies : Screen against targets like GPX4 using fluorogenic substrates, with positive controls (e.g., RSL3) .
  • Dose-response curves : Calculate EC50 values under hypoxia to mimic physiological stress .

Advanced: What mechanistic insights are critical for studying Spiro[3.3]heptan-3-ylmethanamine Hydrochloride’s interaction with lipid peroxidation pathways?

Answer:

  • Lipidomics profiling : Quantify malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) via LC-MS/MS to map peroxidation .
  • GPX4 activity modulation : Compare with Liproxstatin-1’s inhibition of ferroptosis in Gpx4-knockdown mice .
  • Redox-sensitive probes : Use H2DCFDA in live-cell imaging to monitor ROS dynamics .
    Correlate findings with transcriptomic data (e.g., Nrf2 pathway activation) .

Advanced: How should researchers design in vivo studies to evaluate the therapeutic potential of this compound?

Answer:

  • Disease models : Prioritize acute renal failure (e.g., cisplatin-induced) or hepatic ischemia-reperfusion injury, mirroring Liproxstatin-1’s efficacy .
  • Dosing regimens : Administer intraperitoneally (5–10 mg/kg) with pharmacokinetic profiling (t½, Cmax) .
  • Survival endpoints : Monitor mortality in Gpx4-deficient mice over 14 days, using Kaplan-Meier analysis .
    Include sham controls and validate tissue damage via histopathology .

Advanced: How can contradictory data on compound purity or bioactivity be resolved?

Answer:

  • Orthogonal validation : Cross-check HPLC purity (>98%) with NMR for residual solvents or diastereomers .
  • Batch-to-batch comparisons : Use reference standards (e.g., pharmaceutical secondary standards) to calibrate assays .
  • Replicate studies : Repeat in vivo experiments across multiple labs to isolate environmental variables .
    Publish raw datasets and analytical traces for peer scrutiny .

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